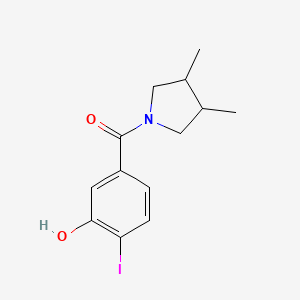![molecular formula C13H15FN2O4 B6631967 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6631967.png)
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid, also known as FPMO, is a chemical compound that has been widely used in scientific research due to its unique properties. FPMO is a pyridine-based nucleoside analog that has been synthesized and studied extensively for its potential use in cancer treatment and other medical applications.
Wirkmechanismus
The mechanism of action of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is based on its ability to interfere with DNA replication and repair. 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is incorporated into DNA and RNA molecules, where it acts as a chain terminator by preventing the addition of new nucleotides. This results in the inhibition of DNA and RNA synthesis, which ultimately leads to the death of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as the replication of certain viruses. 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of autoimmune diseases and other inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is its ability to selectively target rapidly dividing cells, such as cancer cells. This makes it a potentially useful tool for cancer research and treatment. However, 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid also has some limitations. It can be toxic to normal cells at high concentrations, and its mechanism of action can be complex and difficult to study.
Zukünftige Richtungen
There are several future directions for research on 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid, such as in the treatment of autoimmune diseases and other inflammatory conditions. In addition, further research is needed to fully understand the mechanism of action of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid and its potential side effects.
Synthesemethoden
The synthesis of 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid is a complex process that involves several steps. The first step is the synthesis of the pyridine ring, which is achieved by reacting 5-fluoropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with the amine group of 1,3-diaminopropane to form the pyridine ring. The next step is the synthesis of the oxane ring, which is achieved by reacting the pyridine ring with 1,4-dioxane-2,5-dione. The final step is the coupling of the carboxylic acid group with the amine group of 1,3-diaminopropane to form 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by interfering with DNA replication and repair. 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has also been studied for its potential use in antiviral therapy, as it has been shown to inhibit the replication of certain viruses, including HIV and hepatitis B. In addition, 4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid has been studied for its potential use in gene therapy, as it can be incorporated into DNA and RNA molecules to modify their properties.
Eigenschaften
IUPAC Name |
4-[[(5-fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O4/c14-9-1-2-10(15-7-9)11(17)16-8-13(12(18)19)3-5-20-6-4-13/h1-2,7H,3-6,8H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWBWYDEKQXLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=NC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,4-difluorophenyl)-N-[4-(hydroxymethyl)oxan-4-yl]acetamide](/img/structure/B6631901.png)
![2-bromo-N-[4-(hydroxymethyl)oxan-4-yl]-3-methylbenzamide](/img/structure/B6631902.png)
![5-fluoro-N-[4-(hydroxymethyl)oxan-4-yl]-1-benzothiophene-2-carboxamide](/img/structure/B6631910.png)
![N-[4-(hydroxymethyl)oxan-4-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B6631916.png)
![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)
![2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)
![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)


